molecular formula C11H13NO7 B045265 4-Nitrophenyl-ara CAS No. 6892-58-6

4-Nitrophenyl-ara

Cat. No. B045265
CAS RN: 6892-58-6
M. Wt: 271.22 g/mol
InChI Key: DUYYBTBDYZXISX-UKKRHICBSA-N
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Description

4-Nitrophenyl-ara is an organic compound that belongs to the class of phenolic glycosides . These are organic compounds containing a phenolic structure attached to a glycosyl moiety . The molecular formula of 4-Nitrophenyl-ara is C11H13NO7 . It has a molecular weight of 271.22 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl-ara consists of a phenolic structure attached to a glycosyl moiety . The IUPAC name for this compound is (2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol . The InChI representation of the molecule is InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Nitrophenyl-ara include a molecular weight of 271.22 g/mol and a molecular formula of C11H13NO7 . The compound has several synonyms, including 6892-58-6, 4-Nitrophenyl a-L-arabinofuranoside, and 4-Nitrophenyl-alpha-L-arabinofuranoside .

Scientific Research Applications

Indirect Radiofluorination of Biomolecules

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules . They are used to rapidly prepare 18 F-labelled acylation synthons in one step . This is particularly useful in molecular imaging, which is transforming modern medicine through the use of radiopharmaceuticals that allow specific physiological processes occurring within the body to be detected at the cellular level .

Comparative Studies

4-Nitrophenyl activated esters are used in comparative studies with other activated esters under direct radiofluorination conditions . For example, a comparative study of 4-nitrophenyl (PNP) activated esters and the commonly utilized 2,3,5,6-tetrafluorphenyl (TFP) activated esters was conducted to demonstrate their relative acylation behavior .

Preparation of Radiopharmaceuticals

The use of 4-nitrophenyl activated esters simplifies the preparation of 18F-labelled peptides, which are typically challenging and time-consuming to prepare . These peptides are radiolabelled with fluorine-18 indirectly, necessitating the use of a pre-labelled synthon .

Substrate for α-Arabinofuranosidase

4-Nitrophenyl α-L-arabinofuranoside has been used as a substrate for α-arabinofuranosidase in enzymatic assays to determine glycosidase activities in Oenococcus oeni strains .

Determination of Enzymatic Activity

This compound is also used to determine the enzymatic activity of α-arabinofuranosidase . This is particularly useful in the study of enzymes and their functions.

Enzyme Kinetic Assays

4-Nitrophenyl-α-L-arabinofuranoside is used in enzyme kinetic assays . These assays are performed to study the reaction rates of enzymes and how these rates are affected by changes in temperature, pH, enzyme concentration, and substrate concentration .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction used to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, clean reduction of 4-NP to 4-aminophenol . Future research may focus on improving the efficiency of this reaction and exploring other potential applications of 4-Nitrophenyl-ara.

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl-ara is the enzyme Intracellular exo-alpha- (1->5)-L-arabinofuranosidase . This enzyme plays a crucial role in the degradation of arabinan and is a key enzyme in the complete degradation of the plant cell wall .

Mode of Action

4-Nitrophenyl-ara interacts with its target enzyme by acting as a substrate. The enzyme catalyzes the cleavage of terminal alpha- (1->5)-arabinofuranosyl bonds in different substrates . This interaction results in changes to the enzyme’s activity and the degradation of arabinan .

Biochemical Pathways

The action of 4-Nitrophenyl-ara affects the biochemical pathway involved in the degradation of arabinan, a polysaccharide found in the plant cell wall . The compound’s interaction with its target enzyme leads to the breakdown of arabinan, contributing to the complete degradation of the plant cell wall .

Result of Action

The action of 4-Nitrophenyl-ara results in the degradation of arabinan, contributing to the complete degradation of the plant cell wall . This molecular and cellular effect is a result of the compound’s interaction with its target enzyme.

Action Environment

The action, efficacy, and stability of 4-Nitrophenyl-ara can be influenced by environmental factors. For instance, the reduction of 4-nitrophenol to 4-aminophenol, a reaction commonly used to assess the catalytic activity of metallic nanoparticles, has been shown to be affected by the reaction medium . The addition of certain solvents to the reaction mixture can lead to a decrease in the reaction rate .

properties

IUPAC Name

(2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYYBTBDYZXISX-UKKRHICBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl-ara

CAS RN

6892-58-6
Record name 4-Nitrophenyl-alpha-L-arabinofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can the crystal structure of α-L-arabinofuranosidase in complex with 4-nitrophenyl-α-L-arabinofuranoside tell us about the enzyme's mechanism?

A: The research paper "[Crystal structure of a family 51 α-L-arabinofuranosidase in complex with 4-nitrophenyl-Ara]" [] investigates the crystal structure of an α-L-arabinofuranosidase from family 51 bound to 4-nitrophenyl-α-L-arabinofuranoside. While the abstract doesn't provide specific details about the interaction, analyzing the crystal structure could reveal:

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